An In-depth Technical Guide to the Physicochemical Properties of Monomethyl Malonate
An In-depth Technical Guide to the Physicochemical Properties of Monomethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl malonate, also known as methyl hydrogen malonate, is a mono-ester derivative of malonic acid.[1][2] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a wide range of chemical transformations, making it a versatile reagent for the introduction of a carboxymethyl group in the synthesis of more complex molecules.[1][3] This guide provides a comprehensive overview of the core physicochemical properties of monomethyl malonate, detailed experimental protocols for their determination, and its role in synthetic pathways.
Physicochemical Properties
Monomethyl malonate is typically a colorless to pale yellow liquid with a fruity odor, although it can also exist as a solid, suggesting a melting point near ambient temperature.[1][4] It is soluble in polar organic solvents and water.[1][3] A summary of its key physicochemical properties is presented below.
Table 1: General and Physical Properties of Monomethyl Malonate
| Property | Value | Source |
| CAS Number | 16695-14-0 | [1] |
| Molecular Formula | C₄H₆O₄ | [1] |
| Molecular Weight | 118.09 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1][4] |
| Boiling Point | 232 °C | [5] |
| 91-92 °C at 2.5 mmHg | [1] | |
| Density | 1.128 g/cm³ | [5] |
| Refractive Index (n_D^20) | 1.428 | [5] |
| Flash Point | 104 °C | [5] |
Table 2: Acid-Base and Partitioning Properties of Monomethyl Malonate
| Property | Value | Source |
| pKa (Predicted) | 2.83 ± 0.32 | [4] |
| logP (Computed) | 0.3 | [6] |
Experimental Protocols
Detailed experimental procedures for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory methodologies and can be adapted for monomethyl malonate.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the carboxylic acid group in monomethyl malonate can be determined by potentiometric titration with a standardized base.
Materials:
-
Monomethyl malonate
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water, boiled to remove dissolved CO₂
-
pH meter with a glass electrode, calibrated with standard buffers
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of monomethyl malonate and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to pinpoint the equivalence point.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) between n-octanol and water provides a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.[7]
Materials:
-
Monomethyl malonate
-
n-Octanol (reagent grade)
-
Deionized water
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC, or GC)
Procedure:
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
Prepare a stock solution of monomethyl malonate in the pre-saturated water.
-
Add a known volume of the aqueous stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of monomethyl malonate in each phase using a suitable and pre-calibrated analytical method.
-
Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).
Determination of Aqueous Solubility
The solubility of monomethyl malonate in water can be determined by creating a saturated solution and measuring its concentration.
Materials:
-
Monomethyl malonate
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filter)
-
Analytical method for quantification
Procedure:
-
Add an excess amount of monomethyl malonate to a known volume of deionized water in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The presence of undissolved solid should be visible.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any suspended solid particles.
-
Accurately dilute the filtered saturated solution with deionized water to a concentration that is within the linear range of the analytical instrument.
-
Determine the concentration of monomethyl malonate in the diluted sample using a calibrated analytical method.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility at the specified temperature, typically expressed in g/100 mL or mol/L.
Synthesis and Synthetic Utility
Monomethyl malonate is a versatile intermediate in organic synthesis. A common laboratory-scale synthesis involves the selective monohydrolysis of dimethyl malonate.[8]
Workflow for the Synthesis of Monomethyl Malonate from Dimethyl Malonate
Caption: A generalized workflow for the synthesis of monomethyl malonate.
Monomethyl malonate is a key precursor in the synthesis of various pharmaceuticals. Its structure allows for further elaboration through reactions at both the carboxylic acid and the ester functionalities. For instance, it is used in the synthesis of 2,4-piperidinedione, an important intermediate for antibacterial and antitumor agents.[9]
Role of Monomethyl Malonate as a Synthetic Intermediate in Drug Development
Caption: Monomethyl malonate as a key starting material in pharmaceutical synthesis.
Conclusion
Monomethyl malonate is a valuable chemical entity with well-defined physicochemical properties that make it a versatile tool in organic synthesis. This guide provides a detailed summary of these properties, standardized protocols for their experimental determination, and an overview of its synthetic applications, particularly in the realm of drug development. The information presented herein is intended to be a valuable resource for researchers and scientists working with this important compound.
References
- 1. MONOMETHYL MALONATE | 16695-14-0 [chemicalbook.com]
- 2. CAS 16695-14-0: MONOMETHYL MALONATE | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. MONOMETHYL MALONATE price,buy MONOMETHYL MALONATE - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Monomethyl malonate | C4H5O4- | CID 3801157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Practical large scale synthesis of half-esters of malonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
